molecular formula C22H24BrOP B3045640 (3-Methoxypropyl)triphenylphosphonium bromide CAS No. 111088-69-8

(3-Methoxypropyl)triphenylphosphonium bromide

Cat. No.: B3045640
CAS No.: 111088-69-8
M. Wt: 415.3 g/mol
InChI Key: LHNDMMYQNGTXEA-UHFFFAOYSA-M
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Description

(3-Methoxypropyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C22H24BrOP. . It is characterized by its structure, which includes a triphenylphosphonium group attached to a 3-methoxypropyl chain, and it is commonly used in organic synthesis and as a reagent in various chemical reactions.

Biochemical Analysis

Biochemical Properties

The role of (3-Methoxypropyl)triphenylphosphonium bromide in biochemical reactions is primarily associated with its ability to target mitochondria . This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the delivery of drugs to the mitochondria of hepatic tumors .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by targeting the mitochondria, impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its effects at the molecular level are primarily due to its ability to target mitochondria .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies are ongoing to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are primarily associated with mitochondria . This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

The synthesis of (3-Methoxypropyl)triphenylphosphonium bromide typically involves the reaction of 1-Bromo-3-methoxypropane with triphenylphosphine. The reaction is carried out in toluene at a temperature of 150°C for 44 hours, resulting in the formation of the desired product with a high yield . This method is widely used in both laboratory and industrial settings due to its efficiency and reliability.

Chemical Reactions Analysis

(3-Methoxypropyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in redox reactions, although specific conditions and reagents are required.

    Wittig Reactions: It is commonly used in Wittig reactions to form alkenes from aldehydes and ketones.

Common reagents used in these reactions include strong bases like sodium hydride or butyllithium, and the major products formed depend on the specific reaction conditions and substrates used .

Scientific Research Applications

(3-Methoxypropyl)triphenylphosphonium bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds via Wittig reactions.

    Biology: The compound is used in studies involving mitochondrial targeting due to the triphenylphosphonium group’s ability to accumulate in mitochondria.

    Medicine: Research has explored its potential as an antitumor agent, leveraging its ability to selectively target cancer cell mitochondria.

    Industry: It is used in the production of various fine chemicals and pharmaceuticals due to its reactivity and stability.

Comparison with Similar Compounds

(3-Methoxypropyl)triphenylphosphonium bromide can be compared with other similar compounds, such as:

    (Methoxymethyl)triphenylphosphonium bromide: This compound has a similar structure but with a methoxymethyl group instead of a 3-methoxypropyl group.

    Methyltriphenylphosphonium bromide: This compound is used for methylenation via the Wittig reaction and has applications in organic synthesis similar to this compound.

The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and targeting properties, making it valuable in both research and industrial applications.

Properties

IUPAC Name

3-methoxypropyl(triphenyl)phosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24OP.BrH/c1-23-18-11-19-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22;/h2-10,12-17H,11,18-19H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHNDMMYQNGTXEA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrOP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20614249
Record name (3-Methoxypropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111088-69-8
Record name (3-Methoxypropyl)(triphenyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20614249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of PPh3 (42.8 g, 163.2 mmol) and 1-bromo-3-methoxypropane (25 g, 163.3 mmol) in toluene (70 mL) is heated at 150° C. in an autoclave for 44 h. After completion of the reaction, the mixture is filtered and the precipitate washed with toluene and dried under high vacuum for 4 h affording the title compound as a white powder. Rt (HPLC, Nucleosil C18, 10:90-100:0 CH3CN/H2O+0.1% TFA within 5 min, then 100% CH3CN+0.1% TFA): 5.06 min.
Name
Quantity
42.8 g
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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